1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, also known as BMS-791325, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is an essential enzyme for viral replication.
Aplicaciones Científicas De Investigación
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It has been shown to be a potent inhibitor of the NS5B polymerase, which is an essential enzyme for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against a broad range of HCV genotypes, including those that are resistant to current standard-of-care therapies. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection.
Mecanismo De Acción
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine inhibits the NS5B polymerase by binding to a specific site on the enzyme. This binding prevents the enzyme from synthesizing new viral RNA, which is required for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a unique binding mode that allows it to target a conserved region of the NS5B polymerase, making it effective against a broad range of HCV genotypes.
Biochemical and Physiological Effects
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against HCV in vitro and in vivo. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of the NS5B polymerase, making it effective against a broad range of HCV genotypes. It has a unique binding mode that allows it to target a conserved region of the enzyme, making it less susceptible to resistance mutations. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in animal models and clinical trials.
One limitation of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is that it is a small molecule inhibitor, which may limit its efficacy in certain patient populations. Additionally, the development of resistance to 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been observed in some patients, highlighting the need for combination therapies to prevent the emergence of resistance.
Direcciones Futuras
There are several future directions for the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. One potential direction is the development of combination therapies that target multiple stages of the HCV life cycle. Another potential direction is the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine analogs that have improved pharmacokinetic and pharmacodynamic properties. Additionally, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine may have potential applications in the treatment of other viral infections, such as Zika virus and dengue fever.
Conclusion
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It is a potent inhibitor of the NS5B polymerase, with a unique binding mode that allows it to target a conserved region of the enzyme. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, making it suitable for use in clinical trials. While there are limitations to the use of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, there are several future directions for its development that may lead to improved therapies for viral infections.
Métodos De Síntesis
The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 3-bromobenzophenone to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been optimized to produce high yields of pure compound suitable for use in scientific research.
Propiedades
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-14-12-22(13-15-24)26-23-11-6-16-27(18-23)25(28)21-10-5-9-20(17-21)19-7-3-2-4-8-19/h2-5,7-10,12-15,17,23,26H,6,11,16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYFIBDVMIBSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.